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Compound of Interest

(3-Bromophenyl)(4-
Compound Name:
methoxyphenyl)methanone

Cat. No. B1273611

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a
probable synthetic route for (3-Bromophenyl)(4-methoxyphenyl)methanone, a compound of
interest in medicinal chemistry and materials science. The information is compiled from various
sources, including spectral data for closely related analogs, to offer a detailed profile for
research and development purposes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (3-Bromophenyl)(4-
methoxyphenyl)methanone. It is important to note that while some data is predicted or
derived from analogous structures, it provides a strong foundation for the identification and
characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
H-2', H-6' (of 4-
~7.80 d,J=8.8Hz 2H
methoxyphenyl)
H-2 (of 3-
~7.70 t,J=1.8Hz 1H
bromophenyl)
ddd, J=8.0, 2.0, 1.0 H-6 (of 3-
~7.65 1H
Hz bromophenyl)
ddd, J=8.0, 2.0, 1.0 H-4 (of 3-
~7.50 1H
Hz bromophenyl)
H-5 (of 3-
~7.35 t,J=8.0Hz 1H
bromophenyl)
H-3', H-5' (of 4-
~6.95 d,J=8.8Hz 2H
methoxyphenyl)
3.89 s 3H -OCHs

Note: Predicted values are based on the analysis of structurally similar compounds. Actual
experimental values may vary slightly.

Table 2: 13C NMR Spectroscopic Data (Predicted)
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Chemical Shift (8) ppm Assignment

~194.5 C=0 (Ketone)

~163.5 C-4' (of 4-methoxyphenyl)
~139.5 C-1 (of 3-bromophenyl)

~135.0 C-3 (of 3-bromophenyl)

~132.5 C-2', C-6' (of 4-methoxyphenyl)
~131.0 C-6 (of 3-bromophenyl)

~130.0 C-5 (of 3-bromophenyl)

~129.5 C-1' (of 4-methoxyphenyl)
~128.5 C-2 (of 3-bromophenyl)

~122.5 C-Br (of 3-bromophenyl)
~113.8 C-3', C-5' (of 4-methoxyphenyl)
55.6 -OCHs

Note: Predicted values are based on the analysis of structurally similar compounds. Actual
experimental values may vary slightly.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Analog-Based)
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Wavenumber (cm~?) Intensity Assignment

~1650 - 1670 Strong C=0 stretch

~1595 - 1605 Strong Aromatic C=C stretch
~1250 - 1260 Strong C-O-C stretch (asymmetric)
~1170 - 1180 Strong C-O-C stretch (symmetric)
~1020 - 1030 Medium In-plane C-H bend

~700 - 850 Strong Out-of-plane C-H bend
~550 - 650 Medium C-Br stretch

Note: Data is based on the IR spectrum of (4-Chlorophenyl)(4-methoxyphenyl)methanone and
other similar benzophenones.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z (Da) Adduct
291.00151 [M+H]*
312.98345 [M+NaJ*
288.98695 [M-H]~
289.99368 [M]*

Source: Predicted data from PubChem.[2]

Experimental Protocols

The synthesis of (3-Bromophenyl)(4-methoxyphenyl)methanone can be effectively achieved
via a Friedel-Crafts acylation reaction. The following protocol is a generalized procedure based
on established methods for similar compounds.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.rsc.org/suppdata/c5/nj/c5nj02734a/c5nj02734a1.pdf
https://pubchemlite.lcsb.uni.lu/e/compound/2757031
https://www.benchchem.com/product/b1273611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of (3-Bromophenyl)(4-
methoxyphenyl)methanone via Friedel-Crafts Acylation

Materials:

3-Bromobenzoyl chloride

e Anisole

e Anhydrous aluminum chloride (AICI3)

¢ Dichloromethane (DCM), anhydrous

e Hydrochloric acid (HCI), concentrated

e Sodium bicarbonate (NaHCO3), saturated solution
» Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0a)
e Round-bottom flask

» Reflux condenser

e Dropping funnel

o Magnetic stirrer and stir bar

e |ce bath

Separatory funnel
Procedure:

¢ Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a reflux
condenser, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 to 1.5
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equivalents) and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or
argon). The flask is cooled in an ice bath.

» Addition of Reactants: A solution of 3-bromobenzoyl chloride (1.0 equivalent) in anhydrous
dichloromethane is added dropwise to the stirred suspension of aluminum chloride.
Following this, anisole (1.0 to 1.2 equivalents) is added dropwise via the dropping funnel,
maintaining the temperature below 5 °C.

e Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction
can be monitored by Thin Layer Chromatography (TLC).

o Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of
crushed ice and concentrated hydrochloric acid. This is done to quench the reaction and
decompose the aluminum chloride complex.

o Extraction: The mixture is transferred to a separatory funnel, and the organic layer is
separated. The agueous layer is extracted with dichloromethane (2-3 times). The combined
organic extracts are then washed sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or
sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary
evaporator.

 Purification: The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) or by column
chromatography on silica gel to afford the pure (3-Bromophenyl)(4-
methoxyphenyl)methanone.

Characterization:

The purified product should be characterized by *H NMR, 13C NMR, IR, and mass spectrometry
to confirm its identity and purity.

Visualizations
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Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of
(3-Bromophenyl)(4-methoxyphenyl)methanone.
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Caption: Synthesis and characterization workflow.

Signaling Pathway (Logical Relationship)

The core of the synthesis is the electrophilic aromatic substitution mechanism of the Friedel-
Crafts acylation.
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3-Bromobenzoyl Chloride AlClIs
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Caption: Friedel-Crafts acylation mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (3-Bromophenyl)
(4-methoxyphenyl)methanone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1273611#spectroscopic-data-of-3-
bromophenyl-4-methoxyphenyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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